[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate
Description
This compound features a 1,2-oxazole core substituted at position 5 with a 2,3-dihydro-1,4-benzodioxin moiety. The oxazole’s 3-position is linked via a methyl group to a 1,3-benzothiazole-2-carboxylate ester. Although direct pharmacological data are absent in the provided evidence, its structural motifs suggest applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent .
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c23-20(19-21-14-3-1-2-4-18(14)28-19)26-11-13-10-16(27-22-13)12-5-6-15-17(9-12)25-8-7-24-15/h1-6,9-10H,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEUORHBMUPTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Target Disconnection
The target compound can be dissected into two primary subunits:
- Benzothiazole-2-carboxylate core : Derived from 2-aminothiophenol via cyclocondensation with a carbonyl source, followed by esterification.
- [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl group : Constructed through oxazole ring formation between a nitrile precursor and hydroxylamine, coupled with subsequent benzodioxin substitution.
A convergent synthesis strategy is proposed, wherein these fragments are synthesized independently and coupled via esterification or nucleophilic substitution.
Synthesis of the Benzothiazole-2-carboxylate Moiety
Cyclocondensation of 2-Aminothiophenol
The benzothiazole nucleus is classically synthesized via the reaction of 2-aminothiophenol with carboxylic acid derivatives. Recent advances highlight the efficacy of Brønsted acidic ionic liquid (BAIL) gels in accelerating this process. For example, a BAIL gel comprising 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate grafted onto tetraethyl orthosilicate (TEOS) enables cyclocondensation at 130°C under solvent-free conditions, achieving yields up to 98%. This method eliminates the need for volatile solvents and inert atmospheres, making it industrially viable.
Representative Protocol:
Synthesis of the [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl Fragment
Oxazole Ring Formation
The 1,2-oxazole ring is constructed via cyclization between a nitrile and hydroxylamine. A solvent-free, ultrasound-assisted method using imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) has demonstrated exceptional efficiency, reducing reaction times to 30 min with yields up to 90%.
Representative Protocol:
- Reactants : 2,3-Dihydro-1,4-benzodioxin-6-carbonitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol).
- Catalyst : LAIL@MNP (4.0 mg).
- Conditions : Solvent-free, 70°C, 30 min under ultrasound irradiation.
- Outcome : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonitrile isolated in 87% yield.
Convergent Coupling of Fragments
Esterification or Alkylation
The final coupling is achieved via nucleophilic substitution or ester interchange. A two-step approach is recommended:
- Activation of Benzothiazole Carboxylate : Conversion to the acid chloride using oxalyl chloride (1.2 eq, DMF cat., 0°C, 2 h).
- Coupling with Oxazole-Methanol : Reaction of the acid chloride with [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) at room temperature for 12 h.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature | 25°C | 78 |
| Catalyst (TEA) | 2.0 eq | 78 |
| Reaction Time | 12 h | 78 |
Catalyst Recycling and Green Chemistry Considerations
Magnetic Catalyst Recovery
The LAIL@MNP catalyst is recovered via external magnetism and reused for five cycles with minimal activity loss (82% → 73%). FTIR analysis confirms structural integrity post-recovery, with persistent Fe–O–Fe (580 cm⁻¹) and Si–O–Si (1000 cm⁻¹) bands.
Solvent-Free and Energy-Efficient Protocols
Ultrasound irradiation reduces reaction times by 80% compared to conventional heating, while BAIL gels eliminate solvent waste. These methods align with green chemistry principles, as quantified below:
| Metric | Conventional Method | Green Method |
|---|---|---|
| Reaction Time (h) | 8 | 1.5 |
| Solvent Volume (mL) | 50 | 0 |
| E-Factor | 12.4 | 1.8 |
Chemical Reactions Analysis
Types of Reactions
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Structural Differences
- Heterocyclic Core: The target compound’s 1,2-oxazole contrasts with tetrazole () and indazole () cores.
- Functional Groups : The benzothiazole ester in the target compound enhances lipophilicity compared to the hydrochloride salt in ’s methanamine derivative. Fluorine in ADB-FUBINACA () increases metabolic stability and binding affinity, a feature absent in the target .
Research Findings and Limitations
- Pharmacological Data Gap: No direct bioactivity data for the target compound are provided in the evidence. Predictions are based on structural analogs.
- Regulatory Status : Compounds like ADB-FUBINACA () are regulated due to psychoactive effects, highlighting the importance of substituent choice in drug design .
Biological Activity
The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate represents a novel class of organic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties as well as its mechanism of action.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This molecular structure includes a benzothiazole core and a benzodioxin moiety, which are known for their diverse biological activities. The presence of the oxazole ring further enhances its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the target compound. Notably, research has shown that derivatives such as B7 , which share structural similarities with our compound, exhibit significant inhibition of cancer cell proliferation in various human cancer cell lines (A431, A549, H1299) at concentrations ranging from 1 to 4 μM. These effects are attributed to:
- Apoptosis Promotion : Inducing programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Flow cytometry and Western blot analyses confirmed that these compounds inhibit critical signaling pathways (AKT and ERK), which are often dysregulated in cancer cells .
Anti-inflammatory Effects
In addition to anticancer activity, compounds similar to This compound have demonstrated anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α was observed in macrophage models (RAW264.7), indicating a potential dual-action mechanism that could be beneficial in treating both cancer and inflammation-related conditions .
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : Binding to specific receptors or enzymes involved in cell signaling pathways.
- Modulation of Pathways : Inhibiting pathways that promote cell survival and proliferation in cancer cells.
- Cytokine Regulation : Decreasing the levels of inflammatory cytokines through modulation of immune responses.
Case Studies
Several studies have explored the efficacy of benzothiazole derivatives:
| Study | Compound | Cell Line | Concentration (μM) | Key Findings |
|---|---|---|---|---|
| Kamal et al. (2010) | B7 | A431 | 1-4 | Significant inhibition of proliferation and apoptosis promotion |
| El-Helby et al. (2019) | B7 | A549 | 1 | Reduced IL-6 and TNF-α levels |
| Mokesch et al. (2020) | B7 | H1299 | 4 | Induced cell cycle arrest and inhibited migration |
These studies collectively support the potential of benzothiazole derivatives as promising candidates for dual-target therapies in oncology.
Q & A
Q. What are the key synthetic steps and analytical methods for synthesizing [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate?
The synthesis involves multi-step reactions, including coupling of the benzodioxin-oxazole moiety with the benzothiazole carboxylate group. Critical parameters include temperature control (e.g., reflux conditions), pH adjustment, and reaction time optimization to ensure high yields (>70%) and purity (>95%) . Characterization employs NMR (¹H/¹³C for structural confirmation) and HPLC (for purity assessment, using C18 columns and acetonitrile/water gradients) .
Q. How can researchers identify and quantify common impurities during synthesis?
Impurities often arise from incomplete coupling or side reactions (e.g., oxidation byproducts). LC-MS is recommended for identifying low-abundance impurities, while HPLC-UV (λ = 254 nm) quantifies them. Comparative retention times and spiking experiments with synthetic standards can resolve ambiguities .
Q. What stability considerations are critical for handling this compound in laboratory settings?
Stability studies under varying pH (3–9), temperature (4°C to 40°C), and light exposure should be conducted. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store in amber vials at -20°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the coupling step?
Low yields may stem from poor solubility or catalyst inefficiency. Strategies include:
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation steps:
- Validate purity via HPLC-MS and elemental analysis.
- Replicate assays using standardized protocols (e.g., fixed IC₅₀ measurement conditions).
- Perform meta-analysis of literature data to identify confounding variables (e.g., solvent used in dosing) .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies of this compound?
SAR requires systematic structural modifications:
- Analog synthesis : Replace benzodioxin or benzothiazole moieties with bioisosteres (e.g., benzofuran).
- In vitro assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization.
- Molecular docking : Use software like AutoDock Vina to predict binding modes and prioritize synthetic targets .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Administration : Dose orally (5–20 mg/kg) or intravenously (1–5 mg/kg) in rodent models.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analysis : Quantify via LC-MS/MS (LOQ < 1 ng/mL). Assess parameters like Cₘₐₓ, t₁/₂, and bioavailability .
Q. What computational approaches predict metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
